molecular formula C20H18Cl2N2O2S2 B11509517 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one CAS No. 81512-16-5

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one

Cat. No.: B11509517
CAS No.: 81512-16-5
M. Wt: 453.4 g/mol
InChI Key: IOYLFSPNQSLYQQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the thiazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives. These products can have different biological activities and applications.

Scientific Research Applications

2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain . It may also interfere with the replication of microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one apart is its dual thiazolidinone rings, which contribute to its diverse biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

81512-16-5

Molecular Formula

C20H18Cl2N2O2S2

Molecular Weight

453.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-13(2-6-15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-3-7-16(22)8-4-14/h1-8,19-20H,9-12H2

InChI Key

IOYLFSPNQSLYQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CCN3C(SCC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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